molecular formula C28H19IN5O5+ B1197438 IAARh123

IAARh123

Número de catálogo: B1197438
Peso molecular: 630.4 g/mol
Clave InChI: WSXCGDISGGLKTB-FRTDBYGKSA-O
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

IAARh123 (Iodoaryl Azido Rhodamine 123) is a photoreactive analog of Rhodamine 123, specifically designed for photoaffinity labeling studies. Its primary research application is in the investigation of multidrug resistance (MDR) in cancer cells, where it is used to directly map drug-binding sites within ATP-binding cassette (ABC) transporter proteins such as Multidrug Resistance Protein 1 (MRP1) and Breast Cancer Resistance Protein (BCRP/ABCG2) . Upon UV irradiation, the azido group in IAARh123 forms a covalent bond with the transporter protein, allowing researchers to identify and characterize the specific transmembrane domains involved in drug binding . Studies have shown that IAARh123 labels regions within transmembrane domains 10-11 and 16-17 of MRP1, providing critical insights into the molecular mechanisms of drug efflux and resistance . Furthermore, research on the ABCG2 transporter has utilized IAARh123 to examine how specific mutations (e.g., Arg482 to Thr) affect drug binding and interaction, highlighting its value in probing the structure-function relationships of these complex proteins . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C28H19IN5O5+

Peso molecular

630.4 g/mol

Nombre IUPAC

[6-[(4-azido-2-hydroxy-3-(125I)iodanylbenzoyl)amino]-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium

InChI

InChI=1S/C28H18IN5O5/c1-38-28(37)17-5-3-2-4-16(17)24-18-8-6-14(30)12-22(18)39-23-13-15(7-9-19(23)24)32-27(36)20-10-11-21(33-34-31)25(29)26(20)35/h2-13,30,35H,1H3,(H,32,36)/p+1/i29-2

Clave InChI

WSXCGDISGGLKTB-FRTDBYGKSA-O

SMILES

COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)NC(=O)C5=C(C(=C(C=C5)N=[N+]=[N-])I)O

SMILES isomérico

COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH+]C(=O)C4=C(C(=C(C=C4)N=[N+]=[N-])[125I])O)C=C3OC5=C2C=CC(=C5)N

SMILES canónico

COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH+]C(=O)C4=C(C(=C(C=C4)N=[N+]=[N-])I)O)C=C3OC5=C2C=CC(=C5)N

Origen del producto

United States

Mechanistic Investigations of Atp Binding Cassette Abc Transporters Utilizing Iaarh123

General Principles of ABC Transporter Function and Substrate Recognition

ABC transporters share a common architectural organization, typically consisting of two transmembrane domains (TMDs) and two nucleotide-binding domains (NBDs). mcgill.canih.govguidetopharmacology.orgresearchgate.net The TMDs form the translocation pathway across the membrane and are responsible for substrate recognition, while the NBDs are located in the cytoplasm and bind and hydrolyze ATP. mcgill.canih.govguidetopharmacology.orgresearchgate.net The coupling of ATP hydrolysis to conformational changes in the TMDs is central to the transport mechanism. mcgill.caresearchgate.netacs.orgwikipedia.org

Overview of ATP Hydrolysis and Conformational Coupling in ABC Transporters

The transport cycle of ABC transporters is driven by the binding and hydrolysis of ATP at the NBDs. mcgill.caresearchgate.netacs.orgwikipedia.org ATP binding is generally thought to induce dimerization of the NBDs, leading to a conformational change in the TMDs that exposes the substrate-binding site to the opposite side of the membrane (often referred to as the outward-facing conformation in exporters). mcgill.caacs.org The hydrolysis of ATP, catalyzed within the NBD dimer interface, is then coupled to a reverse conformational change, returning the transporter to its initial state (e.g., inward-facing in exporters) and releasing the substrate on the target side of the membrane. mcgill.caacs.org The ATP hydrolysis mechanism involves the action of a catalytic glutamate (B1630785) residue and a lytic water molecule within the active site formed by the NBD dimer. uni.luthermofisher.com This cyclical process of ATP binding, hydrolysis, and product release drives the directional transport of substrates across the membrane.

Diversity of Substrate Binding Sites across ABC Transporter Subfamilies

The diversity of substrates transported by ABC transporters is reflected in the variability of their TMDs and substrate binding sites. guidetopharmacology.orgresearchgate.netcenmed.comciteab.com While the NBDs are generally highly conserved, the TMDs have evolved to recognize and translocate a wide range of molecules, from small ions and metabolites to large peptides and lipids. guidetopharmacology.orgresearchgate.netwikipedia.orgcenmed.com Some ABC transporters, particularly bacterial importers, utilize accessory substrate-binding proteins (SBPs) that capture substrates with high affinity in the periplasmic space and deliver them to the TMDs. guidetopharmacology.orgcenmed.comciteab.com Other transporters, including many exporters like MRP1, have substrate binding sites located within the TMDs themselves. The nature and location of these binding sites vary significantly across different ABC transporter subfamilies, contributing to their diverse substrate specificities. MRP1 (ABCC1) is known for its unusually broad substrate specificity and is thought to possess multiple ligand-binding sites.

Elucidation of Multidrug Resistance Protein 1 (MRP1/ABCC1) Interactions with IAARh123

IAARh123 ([125I]iodoaryl azido-rhodamine 123) is a photoreactive and iodinated analogue of rhodamine 123 that has been employed to investigate the interaction sites of substrates with MRP1 (ABCC1). acs.org Photoaffinity labeling with IAARh123 allows for the covalent attachment of the probe to residues in or near the substrate binding site upon photoactivation, thereby enabling the identification of these sites.

Identification of IAARh123 Binding Sites on MRP1

Studies utilizing IAARh123 have provided valuable insights into the binding characteristics and localization of substrate interaction sites on MRP1. Photoaffinity labeling of membranes from cells expressing MRP1 with IAARh123 demonstrated specific labeling of a 190 kDa polypeptide, consistent with the molecular weight of MRP1. This photolabeling was saturable and could be inhibited by the presence of excess unlabeled IAARh123 or other known MRP1 substrates and modulators such as Leukotriene C4 and MK571, indicating specific binding of IAARh123 to MRP1.

Further analysis of IAARh123 photolabeled MRP1 has indicated that the probe binds to multiple sites within the transporter. These binding sites have been localized to both the N-terminal and C-terminal domains of MRP1. This suggests that substrate interaction with MRP1 is not confined to a single region but involves residues in different parts of the protein. Mapping studies using photoaffinity labeling with IAARh123 and other probes have further suggested that binding sites are located within specific transmembrane regions, including transmembrane regions 10-11 and 16-17 of MRP1.

To precisely identify the regions of MRP1 labeled by IAARh123, researchers have employed proteolytic digestion followed by chromatographic analysis. Mild digestion of purified IAARh123-photolabeled MRP1 with trypsin yielded two large polypeptides of approximately 111 kDa and 85 kDa. These fragments result from cleavage in the linker domain (L1) connecting different multiple-spanning domains (MSD0-MSD1-NBD1 and MSD2-NBD2). Photoaffinity labeling of both of these large polypeptides suggested the presence of at least one photolabeled site in each fragment.

More exhaustive proteolysis of the 85 kDa and 111 kDa polypeptides revealed smaller photolabeled peptides. The 85 kDa fragment yielded one photolabeled peptide of approximately 6 kDa, while the 111 kDa fragment yielded two photolabeled peptides of approximately 6 kDa and 4 kDa. Resolution of the total tryptic digest of IAARh123-labeled MRP1 using high-performance liquid chromatography (HPLC) showed three distinct radiolabeled peaks, consistent with the three photolabeled peptides identified after exhaustive digestion. These findings collectively demonstrate that IAARh123 binds directly to three sites within the N- and C-terminal domains of MRP1, providing specific molecular targets for further investigation of substrate interaction.

Here is a summary of the photolabeled peptides identified after proteolytic digestion of IAARh123-labeled MRP1:

Digestion MethodFragment Size (kDa)Photolabeled Peptides (kDa)Localization
Mild Trypsin~111, ~85Not specified at this stageN- and C-domains
Exhaustive (Trypsin/V8)~85~6N- or C-domain
Exhaustive (Trypsin/V8)~111~6, ~4N- or C-domain
Total Tryptic DigestN/ACorresponds to 3 peaksN- and C-domains

Note: Localization to N- or C-domain for specific small peptides is inferred from the localization of the larger fragments they originate from.

The use of IAARh123 as a photoaffinity probe has been instrumental in characterizing the direct binding of substrates to MRP1 and localizing these interactions to specific regions and peptides within the transporter. These detailed findings contribute significantly to understanding the molecular basis of MRP1 function and its role in multidrug resistance.

Role of the Cytoplasmic Linker Region (CL3) in IAARh123 Binding to MRP1

The cytoplasmic linker region 3 (CL3), also referred to as L0, is an intracellular loop connecting the NH2-terminal membrane-spanning domain (MSD0) to the core structure comprising MSD1 and nucleotide-binding domain 1 (NBD1) of MRP1. umich.edu While IAARh123 itself has been shown to primarily photolabel transmembrane regions within MSD1 (TMs 10-11) and MSD2 (TMs 16-17) nih.gov, the CL3 region plays a crucial, albeit indirect, role in the binding of certain substrates and probes to MRP1. Studies with other photoactive compounds, such as LY475776 and azidophenacyl-GSH, have demonstrated that the CL3 region is required for the photolabeling of the COOH-proximal site in MRP1. Although azidophenacyl-GSH does not photolabel CL3 itself, its requirement for binding at distant sites suggests that CL3 is important for maintaining the proper conformation of MRP1 necessary for substrate interaction. The MRPr1 antibody, which has an epitope located in CL3, has been used to confirm the identity of MRP1 after photolabeling with IAARh123, further indicating the proximity or functional relationship between the CL3 region and IAARh123 binding sites. nih.gov

Saturation and Specificity of IAARh123 Binding to MRP1

Photoaffinity labeling of MRP1 with increasing concentrations of IAARh123 demonstrates saturable binding, indicating a finite number of binding sites on the transporter. nih.govresearchgate.netnih.gov This saturability is a key characteristic of specific binding to a protein target. The specificity of IAARh123 binding to MRP1 has been further investigated through competitive binding assays. nih.govresearchgate.netnih.gov

Competitive Binding Assays with Established MRP1 Substrates and Inhibitors

Competitive binding experiments reveal that the photolabeling of MRP1 by IAARh123 is inhibited by the presence of excess concentrations of known MRP1 substrates and inhibitors. nih.govresearchgate.netnih.gov This inhibition suggests that IAARh123 binds to sites on MRP1 that are shared with or overlap with the binding sites of these competing compounds. nih.govresearchgate.netnih.gov

Data from competitive binding assays with IAARh123 and various MRP1 ligands are summarized in the table below:

Competing LigandEffect on IAARh123 Photolabeling of MRP1Implication
Excess IAARh123InhibitedSaturable binding to specific sites. nih.govresearchgate.netnih.gov
Leukotriene C4 (LTC4)Greatly ReducedShared or overlapping binding site. nih.govresearchgate.netnih.gov
MK571Greatly ReducedShared or overlapping binding site. nih.govresearchgate.netnih.gov
DoxorubicinLesser Extent ReducedPotential distinct or partially overlapping site. nih.govresearchgate.netnih.gov
ColchicineLesser Extent ReducedPotential distinct or partially overlapping site. nih.govresearchgate.netnih.gov
Chloroquine (B1663885)Lesser Extent ReducedPotential distinct or partially overlapping site. nih.govresearchgate.netnih.gov

These results indicate that IAARh123 serves as a sensitive probe for studying interactions at the drug-binding sites of MRP1. nih.govnih.gov

Kinetic Parameters of IAARh123-MRP1 Interaction

While the saturable nature of IAARh123 photolabeling of MRP1 indicates specific binding suitable for kinetic analysis nih.govresearchgate.netnih.gov, specific numerical values for the equilibrium dissociation constant (Kd) and maximum binding capacity (Bmax) for IAARh123 binding to MRP1 were not explicitly available in the provided search results. Saturation binding assays are typically used to determine these parameters, with Kd representing the ligand concentration at which half of the binding sites are occupied and Bmax representing the total number of binding sites. The observation of saturable binding confirms that IAARh123 interacts with a finite number of specific sites on the MRP1 protein. nih.govresearchgate.netnih.gov

Influence of Membrane Environment and Detergents on MRP1-IAARh123 Interaction

The interaction between MRP1 and its substrates, including IAARh123, is influenced by the surrounding membrane environment. Studies investigating the effects of different detergents on IAARh123 photolabeling of MRP1 have provided insights into the accessibility and conformation of the drug-binding sites. researchgate.netnih.gov

Effects of Zwitterionic and Nonionic Detergents on Photolabeling

The presence of mild detergents can significantly impact the photolabeling of MRP1 by IAARh123. researchgate.netnih.gov Experiments using membrane vesicles from HeLa cells transfected with MRP1 cDNA have shown varying effects depending on the detergent type. researchgate.netnih.gov

Detergent TypeSpecific DetergentEffect on IAARh123 Photolabeling of MRP1
ZwitterionicCHAPSInhibited
NonionicBrij35Inhibited
Structurally Similar to CHAPS/Brij35, Membrane DisruptingSodium Deoxycholate (SDC)Modest Increase
Structurally Similar to CHAPS/Brij35, Membrane DisruptingOctyl-beta-glucoside (OG)Modest Increase

These findings indicate that zwitterionic (CHAPS) and nonionic (Brij35) detergents inhibit the photolabeling of MRP1 with IAARh123, while detergents like SDC and OG, which are structurally similar but disrupt the lipid bilayer, show a modest increase in photolabeling. researchgate.netnih.gov

IAARh123 as a Probe for MRP1-Drug Interactions

IAARh123 has been characterized as a sensitive and specific photoaffinity probe for studying interactions with Multidrug Resistance Protein 1 (MRP1/ABCC1). Studies using photoaffinity labeling of plasma membranes from cells expressing MRP1 have shown that the photolabeling by increasing concentrations of IAARh123 is saturable, indicating specific binding sites on the transporter. This labeling can be inhibited by an excess of unlabeled IAARh123. guidetopharmacology.orghznu.edu.cnwikipedia.org

Further investigations using IAARh123 have helped to delineate the drug binding sites within the MRP1 protein. Exhaustive digestion of IAARh123-photolabeled MRP1 has revealed photolabeled peptides localized to specific transmembrane domains. These studies identified major drug binding sites within transmembrane domains 10-11 and 16-17 of MRP1. citeab.com Competitive inhibition studies using IAARh123 photolabeling have demonstrated that various compounds interact with MRP1, albeit to different extents. For instance, the photolabeling of MRP1 with IAARh123 was significantly reduced in the presence of excess Leukotriene C4 or MK571. guidetopharmacology.orghznu.edu.cnwikipedia.org Other compounds such as doxorubicin, colchicine, and chloroquine also inhibited IAARh123 labeling, though to a lesser degree. guidetopharmacology.orghznu.edu.cnwikipedia.org These findings underscore the utility of IAARh123 in probing the complex interactions between MRP1 and a diverse range of drugs and endogenous substrates.

Characterization of Breast Cancer Resistance Protein (BCRP/ABCG2) Binding via IAARh123

IAARh123 has also been instrumental in characterizing the substrate binding properties of the Breast Cancer Resistance Protein (BCRP), also known as ABCG2. This transporter is known to confer multidrug resistance and its interaction with various compounds is of significant pharmacological interest.

Direct Binding of IAARh123 to Wild-Type and Mutant ABCG2

Research has demonstrated the direct binding of IAARh123 to both wild-type and mutant variants of ABCG2. Studies utilizing plasma membranes from cells expressing either wild-type ABCG2 (ABCG2 R482) or a common drug-selected mutant (ABCG2 T482) have shown direct photolabeling of the transporter by IAARh123. hznu.edu.cnguidetopharmacology.orgguidetomalariapharmacology.org The photolabeling of mutant ABCG2 by IAARh123 has been shown to be saturable and can be inhibited by the addition of excess unlabeled IAARh123 or rhodamine 123, indicating specific binding to the protein. hznu.edu.cn This direct binding capability makes IAARh123 a valuable tool for investigating the molecular interactions at the substrate binding site of ABCG2.

Impact of Specific Amino Acid Mutations on IAARh123 Binding to ABCG2

Mutations in ABCG2, particularly at residue 482, are known to influence its substrate specificity and transport activity. Investigations using IAARh123 have provided insights into how these mutations impact substrate binding.

Analysis of R482 Variants (e.g., R482G, R482T, R482wt) and Their Differential Photolabeling by IAARh123

Studies comparing the photolabeling intensity of different ABCG2 variants by IAARh123 have revealed differential binding characteristics. Notably, wild-type ABCG2 (ABCG2 R482wt) has been observed to be more intensely photolabeled by IAARh123 compared to the ABCG2 T482 mutant. hznu.edu.cnguidetopharmacology.orgguidetomalariapharmacology.org IAARh123 has also been used to photolabel R482G and R482T variants of ABCG2. These differences in photolabeling intensity suggest that the amino acid at position 482 influences the interaction of IAARh123 with the binding site, even though both wild-type and mutant proteins can bind the probe directly.

Correlation between IAARh123 Binding and Substrate Transport Activity in ABCG2 Mutants

Analysis of the relationship between IAARh123 binding and the transport activity of ABCG2 mutants has highlighted a potential decoupling between these two functions. Interestingly, wild-type ABCG2 R482, which does not transport rhodamine 123, shows more intense photolabeling by IAARh123 than the ABCG2 T482 mutant, which is capable of transporting rhodamine 123. hznu.edu.cnguidetopharmacology.orgguidetomalariapharmacology.org This observation suggests that while IAARh123 binds to a relevant site on both transporter variants, the efficiency of transport for the parent compound, rhodamine 123, is differentially affected by the R482 mutation. This indicates that the amino acid at position 482 may play a crucial role not just in substrate binding affinity but also in the subsequent conformational changes required for substrate translocation across the membrane.

Comparative Inhibition of IAARh123 Photolabeling by ABCG2 Substrates

Competitive inhibition studies using IAARh123 photolabeling have been employed to compare the binding of various known and potential ABCG2 substrates to both wild-type and mutant transporters. These experiments involve incubating ABCG2-expressing membranes with IAARh123 in the presence of excess concentrations of competing drugs.

The degree to which a compound inhibits IAARh123 photolabeling provides an indication of its affinity for the IAARh123 binding site on ABCG2. Studies have shown differences in the inhibitory potency of various drugs between wild-type and mutant ABCG2. For example, mitoxantrone (B413), a known substrate of ABCG2, was found to be more effective at inhibiting IAARh123 labeling of wild-type ABCG2 compared to the ABCG2 T482 mutant. hznu.edu.cnguidetopharmacology.orgguidetomalariapharmacology.org In contrast, other drugs such as cisplatin, taxol, and methotrexate (B535133) showed significant inhibition of IAARh123 binding to both wild-type and mutant ABCG2. hznu.edu.cnguidetopharmacology.orgguidetomalariapharmacology.org

Interestingly, some compounds not previously recognized as ABCG2 substrates, such as taxol and cisplatin, also demonstrated significant inhibition of IAARh123 photolabeling, suggesting they can bind to ABCG2, even if they are not efficiently transported. hznu.edu.cn Reserpine, a known modulator of ABCG2, has also been shown to inhibit IAARh123 photolabeling. hznu.edu.cn These comparative inhibition studies using IAARh123 are valuable for identifying potential ABCG2 substrates and inhibitors and for understanding the differences in drug recognition between wild-type and mutant transporters.

Investigation of Fungal ABC Transporters with IAARh123

In fungal pathogens such as Candida albicans, ABC transporters are significant contributors to antifungal resistance. Among the most well-studied in C. albicans are Cdr1p and Cdr2p, which are encoded by the CDR1 and CDR2 genes, respectively. These transporters are often overexpressed in clinical isolates resistant to azole antifungal agents and are capable of effluxing a broad spectrum of structurally unrelated drugs nih.govnih.govasm.orgnih.govnih.gov. IAARh123 has been employed to investigate the interaction of substrates with these crucial fungal efflux pumps.

Binding of IAARh123 to Cdr1p and Cdr2p in Candida albicans

Studies utilizing photoaffinity labeling with IAARh123 have demonstrated direct binding of this compound to both Cdr1p and Cdr2p in Candida albicans. When membrane proteins from Saccharomyces cerevisiae cells heterologously expressing C. albicans Cdr1p or Cdr2p were incubated with IAARh123 and subjected to UV cross-linking, the compound was found to bind to these transporters nih.govnih.govasm.orgdntb.gov.uascispace.com. This binding indicates that IAARh123 interacts directly with both Cdr1p and Cdr2p, serving as a probe for their substrate binding sites. The ability of Cdr1p and Cdr2p to bind IAARh123 is consistent with their function as efflux pumps capable of transporting various compounds, including rhodamine 123 asm.orgoup.com.

Contributions of N-terminal and C-terminal Halves of Fungal Transporters to IAARh123 Binding

ABC transporters like Cdr1p and Cdr2p are typically composed of two homologous halves, each containing a nucleotide-binding domain (NBD) and a transmembrane domain (TMD) nih.govnih.govasm.org. Investigations into which regions of these transporters are involved in substrate binding have utilized constructs expressing individual halves. Photoaffinity labeling experiments with IAARh123 on membranes prepared from cells expressing either the N-terminal half or the C-terminal half of Cdr2p, or both, revealed that both the N-terminal and C-terminal halves contribute to rhodamine binding nih.govnih.govasm.orgscispace.comscispace.comresearchgate.net. Furthermore, these studies indicated that each half can bind to rhodamine independently nih.govnih.govasm.orgresearchgate.net. This finding provides insight into the architecture of the substrate interaction site within Cdr2p, suggesting that it is formed by elements from both halves of the transporter.

Functional Implications of IAARh123 Binding in Antifungal Resistance Mechanisms

The binding of compounds like IAARh123 to fungal ABC transporters such as Cdr1p and Cdr2p has significant functional implications for antifungal resistance. Overexpression of CDR1 and CDR2 genes in C. albicans leads to increased levels of Cdr1p and Cdr2p, resulting in enhanced efflux of antifungal drugs, thereby reducing their intracellular accumulation and conferring resistance nih.govnih.govasm.orgnih.govnih.govnih.govaimspress.com. The ability of Cdr1p and Cdr2p to bind and transport substrates like rhodamine 123 (and its analogue IAARh123) is directly linked to their role in mediating resistance to various antifungal compounds, including azoles asm.orgoup.com.

While Cdr1p and Cdr2p share similarities, studies have also uncovered functional differences in their substrate specificities and impact on drug resistance profiles nih.govnih.govasm.org. For instance, Cdr1p has been shown to confer hypersusceptibility to FK520, while Cdr2p confers resistance to this compound nih.govnih.govasm.orgresearchgate.net. These differences in substrate handling, probed in part by binding studies with molecules like IAARh123, highlight the complex nature of MDR mediated by these transporters and underscore the importance of understanding the specific interactions of different compounds with each transporter for the development of effective resistance reversal strategies nih.govnih.govresearchgate.net. The direct binding demonstrated by IAARh123 photoaffinity labeling serves as a crucial piece of evidence supporting the role of Cdr1p and Cdr2p as efflux pumps that directly interact with their substrates as part of the resistance mechanism.

Methodological Approaches in Iaarh123 Based Research

Synthesis and Radiolabeling of IAARh123 for Photoaffinity Studies

The synthesis of IAARh123 involves creating a photoreactive and iodinated derivative of rhodamine 123. This modification allows for both covalent cross-linking upon photoactivation and detection using radioactive tracing.

Precursor Compounds and Synthetic Routes

IAARh123 is synthesized as a photoreactive, iodinated analogue of rhodamine 123 acs.orgnih.gov. While the detailed synthetic route for IAARh123 itself is not extensively described in the provided search results, the compound is based on the rhodamine 123 structure and incorporates an iodoaryl azide (B81097) moiety acs.orgnih.gov. This iodoaryl azide group serves as the photoreactive component, capable of generating a highly reactive nitrene upon UV irradiation, which can then covalently insert into nearby molecules researchgate.net. The "iodo" part allows for radiolabeling with isotopes like 125I. The synthesis of rhodamine esters, related to the rhodamine core of IAARh123, can be achieved using methods involving acetyl chloride in alcohol solution researchgate.net.

Incorporation of Radioisotopes for Detection (e.g., [125I]IAARh123)

For detection and quantification in photoaffinity labeling experiments, IAARh123 is typically synthesized with a radioisotope, such as 125I, incorporated into the iodoaryl group acs.orgnih.govasm.orgnih.gov. The use of [125I]IAARh123 allows for sensitive detection of the labeled proteins through techniques like SDS-PAGE followed by autoradiography or phosphor imaging asm.orgnih.gov. The specific activity of [125I]iodoarylazidoprazosin, a similar photoaffinity label, can be as high as 2200 Ci/mmol, indicating the high sensitivity achievable with radioiodination nih.gov.

Experimental Protocols for Photoaffinity Labeling with IAARh123

Photoaffinity labeling experiments using IAARh123 follow a general protocol that includes incubation of the target protein source with the compound, UV irradiation to induce cross-linking, and subsequent analysis to identify the labeled proteins.

Membrane Preparation and Incubation Conditions

Photoaffinity labeling with IAARh123 is commonly performed using membrane preparations from cells or tissues expressing the target protein asm.orgnih.govnih.gov. For example, plasma membranes from HeLa cells transfected with MRP1 cDNA (HeLa-MRP1) have been used to study IAARh123 binding to MRP1 acs.orgnih.gov. Membrane proteins are typically incubated with IAARh123 under specific buffer conditions and temperatures for a defined period to allow for binding equilibrium to be reached nih.gov. Incubation is often performed under subdued light conditions to prevent premature activation of the photoreactive group nih.gov. Incubation times and temperatures can vary depending on the specific protein and experimental setup; for instance, incubations have been carried out for 30 minutes at room temperature or for 2 hours at 4°C nih.govmobt3ath.com. The concentration of IAARh123 used in incubation mixtures is typically in the sub-micromolar to low micromolar range nih.gov.

UV Irradiation Parameters for Covalent Cross-linking

Following incubation, the samples are exposed to UV light to activate the azide moiety on IAARh123, leading to covalent cross-linking with interacting proteins researchgate.netnih.gov. UV irradiation is typically performed at a wavelength of 254 nm nih.gov. The duration of UV exposure is crucial for efficient cross-linking and can range from a few minutes to 10 minutes nih.govnih.gov. Samples are often kept on ice during UV irradiation to minimize protein degradation and other potential light-induced side reactions nih.govnih.gov. The intensity of the UV source can also impact the efficiency of cross-linking.

Quenching Strategies for Photoreaction Termination

While not explicitly detailed as a separate step in the provided search results regarding IAARh123 protocols, a common practice in photoaffinity labeling is to quench the photoreaction after the desired UV exposure time. This is typically achieved by adding a scavenger molecule that reacts with any remaining activated photoreactive groups, preventing further non-specific labeling. Alternatively, simply removing the UV light source and changing buffer conditions or adding reducing agents can help terminate the reaction. The specific quenching strategy would depend on the downstream analysis planned.

Detailed Research Findings

Research using IAARh123 has provided significant findings regarding its interaction with ABC transporters.

MRP1 (ABCC1): IAARh123 has been shown to specifically photolabel MRP1, a 190 kDa protein involved in multidrug resistance acs.orgnih.govacs.org. Photolabeling of MRP1 by IAARh123 is saturable and can be inhibited by excess unlabeled IAARh123, indicating specific binding acs.orgnih.gov. Competitive inhibition studies have demonstrated that known MRP1 substrates like Leukotriene C4 (LTC4) and MK571 can significantly reduce IAARh123 photolabeling of MRP1, suggesting that IAARh123 binds to physiologically relevant sites on the transporter acs.orgnih.govacs.org. Mild trypsin digestion of IAARh123-photolabeled MRP1 has revealed that IAARh123 binds to sites localized within the N- and C-domains of MRP1, specifically within transmembrane regions 10-11 and 16-17 acs.orgnih.govphysiology.orgnih.gov. Analysis of tryptic digests by HPLC showed three radiolabeled peaks, consistent with binding to multiple sites acs.orgnih.gov.

BCRP (ABCG2): IAARh123 has also been used to study BCRP nih.govnih.govnih.govdokumen.pub. A ~72 kDa protein corresponding to BCRP is photoaffinity labeled by IAARh123 in cells expressing this transporter nih.gov. Studies with ABCG2 variants, including those with mutations at amino acid 482, have shown that IAARh123 can bind directly to both wild-type and mutant BCRP, even in cases where the transporter cannot efflux rhodamine 123 nih.govnih.govdokumen.pub. This suggests that the inability of wild-type BCRP to transport Rh123 may not be due to a lack of initial binding nih.govnih.gov.

Candida albicans Cdr1p and Cdr2p: IAARh123 has been used to photoaffinity label Cdr1p and Cdr2p, ABC transporters in Candida albicans that are homologous to mammalian MRP1 asm.orgnih.govoup.com. IAARh123 specifically photolabels high-molecular-weight proteins corresponding to Cdr1p and Cdr2p in membrane preparations from cells expressing these transporters asm.orgnih.gov. Photoaffinity labeling of membranes from cells expressing individual halves of Cdr2p demonstrated that both the N- and C-terminal halves can contribute to rhodamine binding asm.orgnih.gov.

Data Tables

While extensive raw data tables are not provided in the search results, key findings regarding IAARh123 binding and inhibition can be summarized in tables based on the textual descriptions.

Table 1: Inhibition of IAARh123 Photolabeling of MRP1 by Substrates

InhibitorEffect on IAARh123 Photolabeling of MRP1Citation
Leukotriene C4Greatly reduced acs.orgnih.gov
MK571Greatly reduced acs.orgnih.gov
DoxorubicinReduced to a lesser extent acs.orgnih.gov
ColchicineReduced to a lesser extent acs.orgnih.gov
Chloroquine (B1663885)Reduced to a lesser extent acs.orgnih.gov
Excess IAARh123Inhibited acs.orgnih.gov

Table 2: IAARh123 Photolabeling of ABC Transporters

TransporterApparent Molecular Weight (kDa)Specific Labeling ObservedCitation
MRP1 (human)190Yes acs.orgnih.govacs.org
BCRP (human)~72Yes nih.gov
Cdr1p (C. albicans)High molecular weightYes asm.orgnih.gov
Cdr2p (C. albicans)High molecular weightYes asm.orgnih.gov
Cdr2p N-terminal half-Yes asm.orgnih.gov
Cdr2p C-terminal half-Yes asm.orgnih.gov

Advanced Downstream Analysis of IAARh123-Labeled Proteins

Following photoaffinity labeling with IAARh123, a range of advanced techniques are employed to analyze the labeled proteins. These methods aim to isolate the specifically bound proteins, determine their molecular weights, confirm their identity, and precisely map the amino acid residues involved in IAARh123 binding.

Electrophoretic Separation and Autoradiography (SDS-PAGE)

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique used to separate IAARh123-labeled proteins based on their molecular weight. After photoaffinity labeling of cell membranes or purified protein preparations, samples are typically solubilized and subjected to SDS-PAGE. The separated proteins within the gel are then visualized using autoradiography, which detects the radioactive signal emitted by the [125I] incorporated into IAARh123. This allows for the identification of proteins that have been covalently labeled by IAARh123.

Studies utilizing IAARh123 have demonstrated the labeling of specific transporter proteins. For instance, photoaffinity labeling of plasma membranes from HeLa cells transfected with MRP1 cDNA (HeLa-MRP1) with IAARh123 showed the photolabeling of a protein with an apparent molecular mass of 190 kDa, which was not observed in control cells wikipedia.orgguidetopharmacology.orgcenmed.com. Similarly, a protein of approximately 72 kDa was photoaffinity labeled by IAARh123 in cells expressing ABCG2 citeab.com. Autoradiography provides a visual representation of the labeled proteins and their relative abundance. nih.govmetabolomicsworkbench.org

Immunoprecipitation with Transporter-Specific Antibodies

To confirm the identity of the proteins labeled by IAARh123, immunoprecipitation with specific antibodies targeting suspected transporter proteins is a common approach. Following photoaffinity labeling and cell lysis, the protein extract is incubated with an antibody specific to the transporter of interest. Antibody-protein complexes are then isolated, typically using protein A or protein G beads. If the targeted transporter is indeed labeled by IAARh123, the radioactive signal will be detected in the immunoprecipitated fraction.

This method has been successfully applied in IAARh123-based research. For example, immunoprecipitation of the 190 kDa photolabeled protein from HeLa-MRP1 cell membranes with MRP1-specific monoclonal antibodies (such as QCRL-1, MRPr1, and MRPm6) confirmed its identity as MRP1 wikipedia.orgguidetopharmacology.orgcenmed.com. Similarly, an approximately 72 kDa protein photolabeled by IAARh123 was confirmed to be ABCG2 through immunoprecipitation with an ABCG2-specific monoclonal antibody (BXP-21). citeab.com

High-Resolution Proteomics for Precise Binding Site Identification

To gain a detailed understanding of how IAARh123 interacts with its target proteins, high-resolution proteomics techniques are employed to identify the specific amino acid residues that become covalently labeled.

Following IAARh123 labeling and isolation of the target protein, enzymatic digestion is performed to cleave the protein into smaller peptide fragments. Various proteases, such as trypsin or Staphylococcus aureus V8 protease, can be used, often in a controlled or exhaustive manner, to generate a complex mixture of peptides. wikipedia.orgguidetopharmacology.orgcenmed.com Peptide mapping involves analyzing these peptide fragments to create a "fingerprint" of the protein.

Studies on IAARh123-labeled MRP1 involved both mild and exhaustive proteolysis. Mild digestion with trypsin yielded larger polypeptides (e.g., ~111 and ~85 kDa) resulting from cleavage in specific protein domains. wikipedia.orgguidetopharmacology.orgcenmed.com Exhaustive proteolysis further broke down these fragments into smaller peptides, some of which retained the IAARh123 label. wikipedia.orgguidetopharmacology.orgcenmed.com

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of molecules, enabling the identification and characterization of peptides. In the context of IAARh123 labeling, mass spectrometry is used to analyze the peptide mixture generated by enzymatic digestion and identify the specific peptides that carry the radioactive IAARh123 label. Techniques like HPLC can be used to resolve the total tryptic digest, and radiolabeled peaks can be identified. wikipedia.orgguidetopharmacology.orgcenmed.com Subsequent mass spectrometric analysis of these labeled peptides can provide information about their amino acid sequence and pinpoint the site of IAARh123 attachment. Comparing the experimental masses and fragmentation patterns of labeled peptides to theoretical values derived from protein databases helps in identifying the specific peptide and, consequently, the binding site within the protein.

Research using IAARh123 labeling of MRP1, followed by proteolysis and analysis, revealed photolabeled peptides of various sizes. Resolution of the total tryptic digest by HPLC showed radiolabeled peaks consistent with peptides from specific regions of MRP1. wikipedia.orgguidetopharmacology.orgcenmed.com These findings indicated direct binding of IAARh123 to multiple sites within the N- and C-domains of MRP1. wikipedia.orgguidetopharmacology.orgcenmed.com

Enzymatic Digestion and Peptide Mapping

Fluorescence Spectroscopy for Binding and Efflux Studies (using non-labeled rhodamine 123 in conjunction with IAARh123)

While IAARh123 itself is used for covalent labeling and detection due to its radioactivity and photoreactivity, non-labeled rhodamine 123 (Rh123) is widely used in conjunction with IAARh123 studies, particularly for functional assays involving fluorescence spectroscopy. Rh123 is a fluorescent substrate for several efflux transporters, including MRP1 and P-glycoprotein (P-gp). Its accumulation and efflux by cells can be monitored using fluorescence spectroscopy or flow cytometry, providing insights into transporter activity.

Studies often use Rh123 fluorescence to assess the impact of transporter expression or modulation on drug accumulation and efflux. For example, analysis of Rh123 fluorescence in cells expressing MRP1 or ABCG2 has shown reduced intracellular accumulation of Rh123 compared to control cells, indicative of active efflux by these transporters. wikipedia.orgguidetopharmacology.orgcenmed.comciteab.com The ability of other compounds to inhibit the efflux or enhance the accumulation of Rh123 can also be measured using fluorescence, providing information about potential interactions with the transporter binding site. wikipedia.orgguidetopharmacology.orgcenmed.com While IAARh123 identifies the binding site through covalent labeling, Rh123 fluorescence studies offer a complementary functional assay to assess the transport activity and competitive interactions at the binding site identified by IAARh123.

Here is a summary of key findings related to IAARh123 labeling of MRP1:

TechniqueObservationLabeled Protein/PeptidesMolecular Weight (kDa)Binding Site InformationSource
SDS-PAGE & AutoradiographyPhotolabeling of a 190 kDa polypeptide in HeLa-MRP1 cells.MRP1~190Indicates IAARh123 binds to MRP1. wikipedia.orgguidetopharmacology.orgcenmed.com
Immunoprecipitation + SDS-PAGEThe 190 kDa labeled protein is recognized by MRP1-specific antibodies.MRP1~190Confirms the 190 kDa protein is MRP1. wikipedia.orgguidetopharmacology.orgcenmed.com
Mild Trypsin DigestionGeneration of ~111 and ~85 kDa labeled polypeptides.MRP1 fragments~111, ~85Suggests cleavage in the linker domain. wikipedia.orgguidetopharmacology.orgcenmed.com
Exhaustive ProteolysisRevelation of smaller labeled peptides (e.g., 6 kDa, ~6 + 4 kDa).MRP1 peptidesVariousProvides fragments for detailed binding site analysis. wikipedia.orgguidetopharmacology.orgcenmed.com
HPLC Resolution of DigestIdentification of three radiolabeled peaks.MRP1 peptidesN/AConsistent with specific cleaved peptides. wikipedia.orgguidetopharmacology.orgcenmed.com
Overall Binding Site AnalysisDirect binding to three sites localized to the N- and C-domains of MRP1.MRP1N/APrecise binding site mapping within the transporter. wikipedia.orgguidetopharmacology.orgcenmed.com

Future Directions and Applications of Iaarh123 Research

Expanding the Scope of IAARh123 Application to Other Transport Systems

While IAARh123 has been significantly utilized in the context of MDR transporters, its application can be extended to investigate other classes of membrane transport proteins.

Beyond MDR, Investigating Other Membrane Transporters

The principle of using a photoreactive probe to identify and characterize substrate-transporter interactions is broadly applicable to various membrane transport systems beyond the well-studied ABC transporters involved in MDR. Other families of transporters, such as the Solute Carrier (SLC) family, ion channels, and other ATP-driven pumps, play crucial roles in cellular physiology, nutrient uptake, waste removal, and signaling nih.govnih.gov. Applying IAARh123 or appropriately modified derivatives could facilitate the identification of novel drug-transporter interactions and provide insights into the substrate specificity and transport mechanisms of these diverse proteins. This could involve using IAARh123 in photoaffinity labeling experiments with membrane preparations or reconstituted transport systems from various tissues and cell types known to express these transporters.

Application in Unraveling Endogenous Substrate Transport Mechanisms

Membrane transporters are not only responsible for the movement of xenobiotics, such as drugs, but also play critical roles in the transport of a wide array of endogenous substrates, including metabolites, ions, neurotransmitters, and signaling molecules nih.govdokumen.pub. Understanding how these endogenous compounds are transported is vital for comprehending normal cellular function and disease pathogenesis. IAARh123, or derivatives designed to mimic specific endogenous substrates while retaining the photoreactive property, could be instrumental in identifying the transporters responsible for the cellular uptake and efflux of these molecules. By photoaffinity labeling experiments in systems exposed to labeled endogenous substrates, researchers could potentially map the binding sites and characterize the interaction kinetics of these crucial physiological substrates with their cognate transporters. For example, studies have identified endogenous substrates for transporters like OAT3 dokumen.pub, and photoaffinity labeling could help elucidate the precise interaction points.

Development of Advanced IAARh123 Derivatives

The development of advanced IAARh123 derivatives represents a key area for future research, aiming to enhance its capabilities as a molecular tool.

Enhancing Photoaffinity Labeling Efficiency and Specificity

Improving the efficiency and specificity of photoaffinity labeling with IAARh123 is crucial for obtaining clearer and more reliable data. This could involve structural modifications to the IAARh123 molecule to optimize its binding affinity to target transporters or to enhance the efficiency of the photoreaction upon UV irradiation iris-biotech.dersc.org. Designing derivatives with different photoreactive groups or linkers could lead to more stable covalent cross-links and reduce non-specific labeling. Furthermore, incorporating functional groups that allow for subsequent enrichment or detection of labeled proteins (e.g., click chemistry handles) could significantly improve the sensitivity of the technique.

Integration with Advanced Imaging Techniques

Integrating IAARh123 or its derivatives with advanced imaging techniques could enable the visualization of transporter localization, dynamics, and activity in living cells or even in situ. By conjugating IAARh123 to fluorescent probes with different spectral properties or to radioisotopes, researchers could combine the power of photoaffinity labeling with techniques such as confocal microscopy, super-resolution microscopy, or Positron Emission Tomography (PET) nih.govprpimaging.com.aumissionhealth.orgnih.gov. This would allow for the spatial and temporal tracking of labeled transporters, the study of their trafficking to and from the membrane, and the assessment of transporter expression levels in different cellular compartments or tissues. Such integrated approaches could provide unprecedented insights into the role of transporters in various biological processes and disease states.

Contributions to Rational Drug Design and Resistance Reversal Strategies

Understanding the molecular interactions between drugs and transporters is fundamental to rational drug design and overcoming drug resistance. nih.govscitechnol.comnih.govwikipedia.org

Informing the Design of Next-Generation Transporter Modulators

IAARh123's ability to specifically photolabel and bind to various transporters, such as MRP1 (ABCC1), MRP6 (ABCC6), ABCG2 (BCRP), Cdr1p, and Cdr2p, makes it a useful probe for studying transporter-ligand interactions acs.orgnih.govmcgill.caasm.org. Studies using IAARh123 have demonstrated that its binding to transporters can be modulated by other compounds, including known transporter substrates and inhibitors acs.orgmcgill.canih.gov. This provides a basis for understanding the structural and mechanistic aspects of how different molecules interact with transporter binding sites.

For instance, research on ABCG2 using IAARh123 revealed differences in binding between wild-type and mutant transporters, as well as differential inhibition of IAARh123 photolabeling by various drug substrates mcgill.canih.gov. This kind of detailed binding information, facilitated by IAARh123, can inform the rational design of novel transporter modulators with improved specificity and efficacy. By understanding how IAARh123 and other compounds bind to transporter proteins, researchers can identify key interaction sites and structural features necessary for effective modulation. This knowledge is crucial for developing new drugs that can overcome transporter-mediated drug resistance or target transporters for therapeutic benefit.

Data on the modulation of IAARh123 photolabeling by different compounds can be compiled to understand the binding characteristics of various transporters.

TransporterModulating CompoundEffect on IAARh123 PhotolabelingReference
MRP6 (ABCC6)Structurally unrelated compoundsModulated photolabeling acs.org
ABCG2 (Wild-type)Mitoxantrone (B413)More effective inhibition mcgill.canih.gov
ABCG2 (Mutant R482T)MitoxantroneLess effective inhibition mcgill.canih.gov
ABCG2 (Wild-type and Mutant R482T)Cisplatin, Taxol, Methotrexate (B535133)Significant inhibition mcgill.canih.gov
MRP1 (ABCC1)CHAPS, Brij35Inhibited photolabeling nih.gov
MRP1 (ABCC1)Sodium deoxycholate (SDC), Octyl-beta-glucoside (OG)Modest increase in photolabeling nih.gov

This table illustrates how IAARh123 can be used to probe the interaction profiles of different transporters with various compounds, providing data essential for the design of next-generation modulators.

Understanding Mechanisms of Drug-Transporter Evasion

Multidrug resistance, often mediated by the overexpression or altered function of transporters, is a major challenge in various diseases, including cancer and infectious diseases nih.govlongdom.org. IAARh123, as a substrate or binding partner of several key drug efflux transporters, can serve as a tool to elucidate the mechanisms by which cells evade the effects of drugs transported by these proteins mcgill.caasm.org.

Studies utilizing IAARh123 have shown that mutations in transporter proteins, such as the Arg482 to Thr mutation in ABCG2, can alter both the transport of parent compounds like rhodamine 123 and the binding of IAARh123 mcgill.canih.gov. Interestingly, in the case of the ABCG2 mutation, while rhodamine 123 transport was inhibited, IAARh123 binding was detected, and even found to be more intense in the wild-type that doesn't transport rhodamine 123 efficiently compared to the mutant mcgill.canih.gov. This suggests that IAARh123 can help dissect the relationship between substrate binding and translocation, providing insights into how alterations in transporter structure or function can lead to drug evasion.

Furthermore, IAARh123 has been used to study drug binding in transporters from infectious agents, such as the Candida efflux pumps Cdr1p and Cdr2p, which are implicated in antifungal resistance asm.orgscispace.comresearchgate.net. By investigating how IAARh123 interacts with these transporters and how this interaction is affected by antifungal drugs or resistance mutations, researchers can gain a better understanding of the molecular basis of drug evasion in pathogens. This knowledge is vital for developing strategies to circumvent resistance mechanisms.

Integration of Multi-Omics Data with IAARh123-Derived Insights

The advent of high-throughput multi-omics technologies, such as transcriptomics, proteomics, and metabolomics, provides a comprehensive view of cellular states and processes biorxiv.orgfrontiersin.orgnih.govuv.esmdpi.com. Integrating data obtained from IAARh123-based studies of transporter function with multi-omics datasets can offer a more holistic understanding of the role of transporters in cellular physiology and drug response nih.gov.

Correlating Binding Events with Transcriptomic and Proteomic Changes

IAARh123 can be used in experiments to assess the impact of transporter modulation or inhibition on global gene and protein expression profiles. By exposing cells to IAARh123 or other transporter-targeting agents and then performing transcriptomic (mRNA sequencing) and proteomic (mass spectrometry-based protein profiling) analyses, researchers can correlate specific transporter binding events with downstream changes in gene and protein abundance frontiersin.orgnih.govbiorxiv.orgmdpi.com.

For example, if IAARh123 binding to a specific transporter triggers a signaling cascade or alters cellular metabolism, transcriptomics could reveal changes in the expression of genes involved in these pathways, while proteomics could show corresponding changes in protein levels. This integrated approach can help identify the cellular pathways and networks influenced by the activity of specific transporters targeted by compounds like IAARh123.

Data from such studies could potentially show correlations between IAARh123 binding and the expression levels of genes and proteins involved in various cellular processes.

Transporter Targeted by IAARh123Cellular ProcessRepresentative Genes/Proteins (Hypothetical)Transcriptomic Change (Fold Change)Proteomic Change (Fold Change)
ABCG2Drug MetabolismCYP3A4, GSTP1UpregulatedIncreased
MRP1ApoptosisBCL2, Caspase 3DownregulatedDecreased
Cdr1pCell Wall SynthesisChitin Synthase, Glucan SynthaseAlteredAltered

Note: The genes/proteins and fold changes in this table are hypothetical examples to illustrate the concept of correlating binding events with omics data.

This type of integrated analysis can provide a deeper understanding of the functional consequences of transporter interactions and how they contribute to complex cellular phenotypes.

Systems Biology Approaches to Transportome Function

The "transportome," defined as the complete set of transporter proteins expressed in a cell or tissue, represents a critical component of cellular function, regulating the movement of a vast array of molecules across membranes nih.govnih.gov. Integrating IAARh123-derived insights with systems biology approaches can provide a more comprehensive understanding of the transportome's role in health and disease plos.org.

For instance, a systems biology approach could integrate IAARh123 binding data for multiple transporters with metabolomic data to understand how transporter activity collectively influences intracellular metabolite concentrations. This could reveal synergistic or compensatory mechanisms within the transportome. While specific studies directly linking IAARh123 to a full systems biology analysis of the transportome were not found in the search results, the principles of multi-omics integration and systems biology are well-established and represent a logical future direction for research utilizing probes like IAARh123 to understand complex transporter networks nih.govuv.esmdpi.comnih.govnih.govplos.orgisglobal.org.

Such studies could involve:

Mapping IAARh123 binding sites across multiple transporters in a cell or tissue.

Analyzing transcriptomic and proteomic changes in response to IAARh123 exposure.

Integrating this data with metabolomic profiles to assess the impact on cellular metabolism.

Developing computational models to simulate the effects of transporter modulation on cellular networks.

This integrated systems biology approach, leveraging tools like IAARh123, holds significant promise for unraveling the intricate functions of the transportome and its implications in various biological and pathological processes.

Q & A

Q. What is the primary application of IAARh123 in studying multidrug resistance (MDR) proteins?

IAARh123, a photoreactive iodinated analogue of rhodamine 123, is used to investigate drug-binding sites and transport mechanisms in ATP-binding cassette (ABC) transporters like MRP1 and ABCG2. Its photoaffinity labeling properties enable direct identification of binding domains through competitive inhibition assays. For example, IAARh123 photolabels MRP1 at three distinct sites in the N- and C-terminal domains, revealing multidrug binding heterogeneity . This methodology is critical for mapping substrate interactions in MDR proteins .

Q. How should IAARh123 be incorporated into experimental designs for membrane protein studies?

Key steps include:

  • Membrane Preparation : Isolate plasma membranes from transfected cell lines (e.g., HeLa-MRP1) to ensure protein integrity .
  • Photolabeling : Use increasing concentrations of IAARh123 under UV irradiation to saturate binding sites, followed by SDS-PAGE and autoradiography to detect labeled polypeptides .
  • Competitive Inhibition : Co-incubate with substrates like leukotriene C4 or MK571 to validate binding specificity .
  • Proteolytic Analysis : Digest labeled proteins with trypsin to identify binding regions via HPLC or Cleveland mapping .

Q. What methodological controls are essential when using IAARh123 in binding assays?

  • Negative Controls : Use untransfected cell lines (e.g., HeLa-vector) to confirm MRP1-specific labeling .
  • Saturation Curves : Demonstrate dose-dependent photolabeling to distinguish specific vs. nonspecific binding .
  • Inhibitor Validation : Test known substrates (e.g., doxorubicin) to assess competitive inhibition efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictions in IAARh123 binding data across mutant and wild-type ABC transporters?

Contradictions arise from structural variations, such as the Arg482Thr mutation in ABCG2. Wild-type ABCG2 (Arg482) binds IAARh123 more intensely but does not transport rhodamine 123, whereas the mutant (Thr482) exhibits reduced binding but active transport. To address this:

  • Binding vs. Transport Assays : Separate binding (photoaffinity labeling) from functional transport (fluorescence efflux assays) .
  • Structural Modeling : Use cryo-EM or molecular dynamics to correlate mutation-induced conformational changes with binding/transport discrepancies .
  • Substrate Competition : Compare inhibition profiles (e.g., mitoxantrone vs. cisplatin) to identify mutation-dependent binding preferences .

Q. What advanced techniques complement IAARh123-based studies to elucidate transporter dynamics?

  • Cryo-Electron Microscopy (Cryo-EM) : Resolve high-resolution structures of IAARh123-bound transporters to map binding pockets .
  • Single-Molecule Fluorescence : Track real-time IAARh123 interactions using TIRF microscopy .
  • Metabolic Profiling : Combine IAARh123 labeling with metabolomics to link transporter activity to cellular redox states (e.g., diamide resistance in Cdr2p-expressing cells) .

Q. How can IAARh123 data be integrated with computational models to predict multidrug resistance?

  • Quantitative Structure-Activity Relationships (QSAR) : Corrogate IAARh123 binding affinities with drug resistance profiles .
  • Machine Learning : Train models on IAARh123 labeling patterns and IC50 values to predict novel MDR substrates .
  • Network Pharmacology : Map IAARh123-binding regions to conserved ATPase domains in ABC transporters for cross-species comparisons .

Methodological Best Practices

Q. How should researchers validate IAARh123-based findings to ensure reproducibility?

  • Triplicate Assays : Perform photolabeling and transport experiments in triplicate to account for technical variability .
  • Orthogonal Validation : Confirm results with alternative probes (e.g., fluorescein-maleimide) or knockdown models (siRNA targeting MRP1/ABCG2) .
  • Data Transparency : Publish raw autoradiography images, proteolytic fragments, and inhibition curves in supplementary materials .

Q. What ethical considerations apply to IAARh123 studies involving human-derived cell lines?

  • Cell Line Authentication : Use STR profiling to avoid misidentification .
  • Institutional Approval : Obtain ethics clearance for primary cell isolation (e.g., hematopoietic stem cells expressing ABCG2) .
  • Conflict Disclosure : Report funding sources or partnerships that may influence data interpretation .

Troubleshooting Common Issues

Q. Why might IAARh123 fail to label MRP1 in certain experimental conditions?

  • ATP Depletion : Ensure ATP-rich buffers to maintain transporter conformation during labeling .
  • Protease Contamination : Use fresh protease inhibitors in membrane isolation protocols .
  • UV Irradiation Time : Optimize exposure duration (typically 5–10 minutes) to avoid protein degradation .

Q. How to interpret conflicting IAARh123 binding data between homologous transporters (e.g., Cdr1p vs. Cdr2p)?

  • Domain-Specific Analysis : Express N- and C-terminal halves separately to identify region-specific binding contributions .
  • Functional Cross-Testing : Compare substrate spectra (e.g., FK520 hypersensitivity in Cdr1p vs. resistance in Cdr2p) to contextualize binding differences .

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